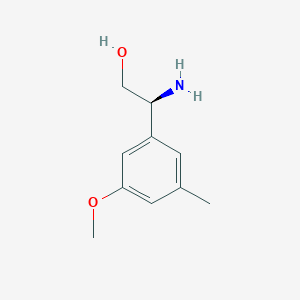![molecular formula C9H10N2O B12967305 3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
3-Ethylbenzo[d]isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylbenzo[d]isoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzo[d]isoxazol-5-amine typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. For example, one method involves the use of sodium hydride in tetrahydrofuran and acetonitrile, followed by methyl acetate under reflux conditions . The product is then purified through extraction and drying processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylbenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has focused on its potential as a therapeutic agent, particularly as an inhibitor of bromodomain-containing proteins like BRD4, which are implicated in cancer
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethylbenzo[d]isoxazol-5-amine involves its interaction with molecular targets such as BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a key role in the regulation of gene transcription by binding to acetylated lysine residues on histone tails . By inhibiting BRD4, this compound can disrupt the transcription of oncogenes like c-Myc and CDK6, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
- 3-Methylbenzo[d]isoxazol-5-amine
- 3-Propylbenzo[d]isoxazol-5-amine
- 3-Isopropylbenzo[d]isoxazol-5-amine
Comparison: Compared to its analogs, 3-Ethylbenzo[d]isoxazol-5-amine exhibits unique binding properties and biological activities. The ethyl group at the 3-position enhances its interaction with molecular targets like BRD4, resulting in potent inhibitory effects . This makes it a valuable compound for further drug development and therapeutic applications.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3-ethyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2,10H2,1H3 |
Clé InChI |
VJHWHYFVSGEVTG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC2=C1C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


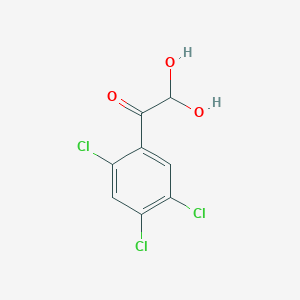
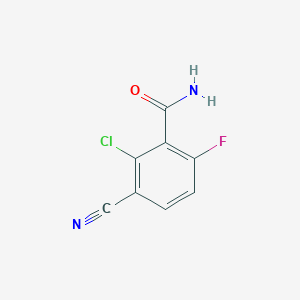
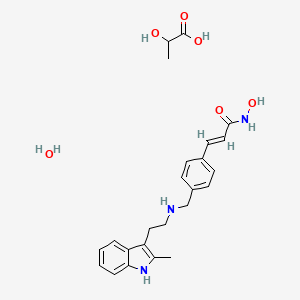

![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)

![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
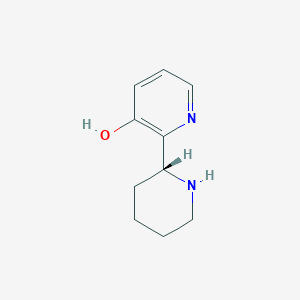


![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)
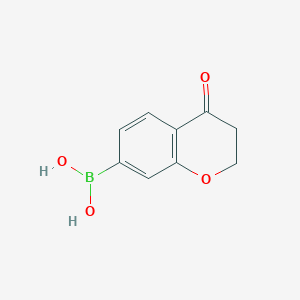
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)
